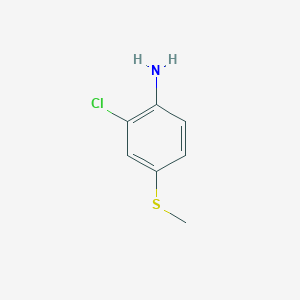
5-methyl-4-(2-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with 5-methylimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as tantalum carbide.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: The major product is the corresponding sulfone or sulfoxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-methyl-4-(2-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It can also be employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can also coordinate with metal ions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-nitrophenyl)-1H-imidazole: Lacks the methyl group at the 5-position.
5-methyl-1H-imidazole: Lacks the nitrophenyl group at the 4-position.
2-nitroimidazole: Lacks the methyl group at the 5-position and has the nitro group at the 2-position.
Uniqueness
The presence of both the methyl group at the 5-position and the nitrophenyl group at the 4-position makes 5-methyl-4-(2-nitrophenyl)-1H-imidazole unique. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
5-methyl-4-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
Clé InChI |
LXOHLMIACNXZKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)







![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)


